2,5-Dihydroxybenzenesulfonic Acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs of 2,5-Dihydroxybenzenesulfonic Acid involves several chemical pathways, including the oxidation of related sulfonic acids and the hydrolysis of esters. For instance, 2-Iodoxybenzenesulfonic acid, a related compound, can be prepared through the direct oxidation of 2-iodobenzenesulfonic acid or the hydrolysis of its methyl ester, showcasing the versatility of synthetic routes for sulfonic acid derivatives (Koposov, Litvinov, Zhdankin, Ferguson, McDonald, & Tykwinski, 2006).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to 2,5-Dihydroxybenzenesulfonic Acid reveals intricate details about their spatial arrangement and interactions. For example, the crystal structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate has been analyzed, showing a monoclinic crystal system with specific S-O distances within the sulfonate group, indicating the influence of molecular structure on the compound's properties (Pisareva, Shilov, Karelin, Dobrovolsky, & Pisarev, 2010).
Chemical Reactions and Properties
Chemical reactions involving 2,5-Dihydroxybenzenesulfonic Acid derivatives often result in the formation of complex structures with unique properties. For instance, the reductive decomposition of 2-Iodoxybenzenesulfonic Acid leads to the formation of highly reactive intermediates, highlighting the chemical versatility of sulfonic acids (Koposov et al., 2006).
Physical Properties Analysis
The physical properties of sulfonic acids and their derivatives, such as 2,5-Dihydroxybenzenesulfonic Acid, are closely linked to their molecular structure. The proton conductivity and thermal stability of these compounds are of particular interest, providing insights into their potential applications in various fields. For example, the proton conductivity of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate has been studied, revealing its dependency on ambient humidity and temperature (Pisareva et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,5-Dihydroxybenzenesulfonic Acid, including reactivity and stability, are influenced by the presence of functional groups and the compound's molecular structure. Research into the synthesis and decomposition of related sulfonic acids provides valuable insights into the chemical behavior of these compounds under various conditions (Koposov et al., 2006).
Scientific Research Applications
Chromogenic System for Measuring Hydrogen Peroxide : Fossati, Prencipe, and Berti (2010) reported an improved chromogenic detection system using a derivative of 2,5-Dihydroxybenzenesulfonic Acid for the enzymatic assay of uric acid in biological fluids. This method was noted for its reliability, simplicity, and suitability for manual or automated procedures (Fossati & Prencipe, 2010).
Treatment of Psoriasis and Gliomas : A patent outlined the use of 2,5-Dihydroxybenzene derivatives for the treatment of psoriasis and gliomas. Specifically, the compounds were found to reduce the proliferative capacity of rat C6 glioma cells, suggesting potential therapeutic applications (Expert Opinion on Therapeutic Patents, 2008).
Interference in Serum Assays : A study by Muros et al. (1993) investigated the interference of calcium dobesilate (calcium 2,5-dihydroxybenzenesulfonate) in various serum assays, including creatinine, glucose, cholesterol, uric acid, and triglycerides. This research highlighted the analytical challenges posed by structural similarities between calcium dobesilate and certain chromogens used in these assays (Muros et al., 1993).
Treatment of Arthritis and Pain : Another patent discussed the application of 2,5-Dihydroxybenzene compounds in the treatment of various conditions, including arthritis, pain, and several eye diseases. The study detailed how these compounds inhibited the proliferation of human retinal endothelial cells, indicating their potential therapeutic efficacy (Expert Opinion on Therapeutic Patents, 2009).
Aminopeptidase N Inhibition : Farsa et al. (2015) synthesized calcium, magnesium, and zinc 2,5-dihydroxybenzenesulfonates and tested them for inhibitory activity against aminopeptidase N. They found significant inhibitory activity, particularly in zinc 2,5-dihydroxybenzenesulfonate, suggesting a role in anti-angiogenic activity (Farsa, Sedláková, Podlipná, & Maxa, 2015).
Chemisorption at Electrode Surfaces : Soto et al. (2001) investigated the chemisorption of 2,5-dihydroxybenzenesulfonate onto a Pd(111) electrode surface. They found it to be oxidatively chemisorbed and exist on the surface as benzoquinone sulfonate, with implications for electrochemical applications (Soto, Kim, Chen, Park, & Soriaga, 2001).
Future Directions
properties
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCSJBQLWJEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045014 | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydroxybenzenesulfonic Acid | |
CAS RN |
88-46-0 | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dobesilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dobesilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-Dihydroxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydroxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOBESILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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